molecular formula C17H19NO2S B2837172 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-ene-1-carboxamide CAS No. 2097896-56-3

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-ene-1-carboxamide

Cat. No.: B2837172
CAS No.: 2097896-56-3
M. Wt: 301.4
InChI Key: SETSBGHFFGPKKJ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-ene-1-carboxamide is a heterocyclic carboxamide derivative featuring a cyclohexene backbone substituted with a furan-2-yl and thiophen-3-yl ethyl group. Its synthesis likely involves multi-step organic reactions, including alkylation and carboxamide coupling, as inferred from analogous procedures in the literature. For instance, describes the synthesis of 2-bromo-N-phenyl-1-cyclohexene-1-carboxamide using NaH-mediated alkylation in DMF, which could parallel the methodology for introducing the furan-thiophene ethyl moiety in the target compound .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c19-17(13-5-2-1-3-6-13)18-11-15(14-8-10-21-12-14)16-7-4-9-20-16/h1-2,4,7-10,12-13,15H,3,5-6,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETSBGHFFGPKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Cyclohexene Carboxamide Backbones

Compound A : 2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide ()

  • Structural Features : Cyclohexene carboxamide core with bromo and phenyl substituents.
  • Synthesis : NaH-mediated alkylation in DMF, followed by methyl iodide addition.
  • Key Difference : Lacks the furan-thiophene ethyl group, resulting in reduced π-conjugation and electronic complexity compared to the target compound.
  • Application : Intermediate in synthetic organic chemistry .

Compound B : N-(2-(thiophen-3-yl)ethyl)adamantine-1-carboxamide ()

  • Structural Features : Adamantane carboxamide with a thiophen-3-yl ethyl chain.
  • Synthesis : Multi-step process involving azide-alkyne cycloaddition and carboxamide coupling.
  • Key Difference : Adamantane’s rigidity versus cyclohexene’s conformational flexibility may influence binding affinity in biomedical applications.
  • Application : Precursor for polymeric biomaterials with imaging capabilities .

Heterocyclic Carboxamides with Furan/Thiophene Moieties

Compound C : 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide ()

  • Structural Features : Furan-3-carboxamide with a hydrazinyl-oxoethyl side chain.
  • Synthesis : Hydrazine-mediated functionalization of furan carboxamides.
  • Application : Intermediate for acyl azide derivatives .

Compound D : N-Oxide derivatives of furan-based methanamines ()

  • Structural Features: Dimethylamino-methyl furan cores with sulphanyl and nitro groups.
  • Synthesis : Sulphanylalkylation followed by N-oxidation.
  • Key Difference : N-Oxide functionality enhances solubility but reduces metabolic stability compared to the target compound’s neutral carboxamide.
  • Application : Pharmaceutical candidates (e.g., ranitidine analogs) .

Cyclohexane Carboxamides with Complex Substituents ()

Compound E : N-(3-(4,4-dimethylcyclohex-1-enyl)phenyl)-N-methylcyclohexane-1-carboxamide

  • Structural Features: Cyclohexane carboxamide with trifluoromethylphenyl and oxazolidinone substituents.
  • Synthesis: Likely involves enantioselective oxazolidinone formation.
  • Key Difference : Fluorinated aryl groups enhance lipophilicity and bioavailability relative to the target compound’s heterocyclic ethyl chain.
  • Application : Patented therapeutic agents (e.g., enzyme inhibitors) .

Comparative Data Table

Compound Name Structural Features Synthesis Highlights Key Applications References
Target Compound Cyclohexene carboxamide, furan-thiophene ethyl chain Likely NaH/DMF alkylation Potential biomedical materials
2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide Cyclohexene carboxamide, bromo-phenyl substituents NaH-mediated alkylation Synthetic intermediate
N-Admantane-thiophene carboxamide Adamantane carboxamide, thiophen-3-yl ethyl Azide-alkyne cycloaddition Polymeric imaging agents
Furan-3-carboxamide hydrazinyl derivatives Hydrazinyl-oxoethyl side chain on furan Hydrazine functionalization Acyl azide precursors
N-Oxide furan methanamines Dimethylamino-methyl furan, sulphanyl-nitro groups Sulphanylalkylation, N-oxidation Pharmaceutical candidates
Fluorinated cyclohexane carboxamide Trifluoromethylphenyl, oxazolidinone substituents Enantioselective synthesis Enzyme inhibitors

Key Research Findings

Synthetic Complexity : The cyclohexene backbone requires precise stereochemical control during synthesis, contrasting with adamantane-based analogs that are more rigid but synthetically challenging .

Bioactivity Potential: Unlike N-oxide derivatives (), the target compound lacks polar functional groups, suggesting lower solubility but higher membrane permeability .

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